molecular formula C12H16O5S B1523984 1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate CAS No. 1311313-69-5

1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate

Cat. No.: B1523984
CAS No.: 1311313-69-5
M. Wt: 272.32 g/mol
InChI Key: IRHAEPPTDCGPEP-UHFFFAOYSA-N
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Description

1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate is a sulfonate ester featuring a 1,3-dioxane ring system linked to a 4-methylbenzenesulfonate (tosyl) group. This compound is characterized by its six-membered 1,3-dioxane ring, which confers rigidity and moderate polarity. The tosyl group enhances its stability and utility as a leaving group or protecting agent in organic synthesis.

Properties

IUPAC Name

1,3-dioxan-4-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c1-10-2-4-12(5-3-10)18(13,14)17-8-11-6-7-15-9-16-11/h2-5,11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHAEPPTDCGPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylation Using Triethylamine in Dichloromethane

  • Procedure :
    (2,2-Dimethyl-1,3-dioxan-5-yl)methanol is dissolved in dichloromethane and cooled to 0 °C. Triethylamine is added as a base, followed by the slow addition of tosyl chloride. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Workup :
    The reaction mixture is diluted with dichloromethane, washed successively with dilute hydrochloric acid (0.1 N HCl) and brine, dried over sodium sulfate, concentrated under reduced pressure, and purified by silica gel chromatography using a 99:1 DCM/methanol eluent.

  • Yield and Product :
    The product, 1,3-dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate, is obtained as a colorless oil with a high yield of approximately 97%.

  • Spectroscopic Data :
    1H NMR (CDCl3, 400 MHz) shows characteristic peaks consistent with the tosylate structure, including aromatic protons at δ 7.8 and 7.3 ppm, methylene protons adjacent to oxygen at δ 4.1 ppm, and methyl protons of the tosyl group at δ 2.4 ppm.

Tosylation Using 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Dichloromethane

  • Procedure :
    The alcohol and DABCO are dissolved in dichloromethane and cooled in an ice bath. Tosyl chloride is added slowly, and the reaction is stirred for 15 minutes until completion is confirmed by TLC.

  • Workup :
    After dilution with dichloromethane, the mixture is filtered and washed sequentially with hydrochloric acid (1 N), saturated aqueous sodium bicarbonate, and brine. The organic phase is dried and evaporated.

  • Yield :
    The tosylate product is obtained in 68.8% yield.

  • Analytical Data :
    LC-MS analysis shows molecular ion peaks at m/z = 301 [M+H]+ and 323 [M+Na]+, confirming the molecular weight of the tosylate derivative.

Tosylation Using N,N-Dimethylaminopyridine (DMAP) and Triethylamine

  • Procedure :
    A solution of the alcohol and DMAP in dichloromethane is cooled to 0 °C. Tosyl chloride and triethylamine are added, and the mixture is stirred overnight at room temperature.

  • Workup :
    The reaction mixture is diluted with water, and the organic layer is separated. The solvent is removed, and the crude product is purified by silica gel chromatography.

  • Yield :
    This method yields the tosylate product with an excellent yield of 99%.

  • Spectroscopic Data :
    1H NMR (DMSO-d6) shows aromatic doublets at δ 7.78 and 7.47 ppm, methylene protons at δ 4.09 ppm, and methyl protons at δ 2.41 ppm, consistent with the expected tosylate structure.

Reaction Conditions Summary Table

Method Base/Activator Solvent Temperature Reaction Time Yield (%) Notes
Triethylamine Triethylamine Dichloromethane 0 °C to RT 1 hour 97 Purification by silica gel chromatography
DABCO 1,4-Diazabicyclo[2.2.2]octane Dichloromethane Ice bath (~0 °C) 15 minutes 68.8 Workup includes acid/base washes
DMAP and Triethylamine DMAP + Triethylamine Dichloromethane 0 °C to RT Overnight 99 High yield, longer reaction time

Additional Notes on Preparation

  • The tosylation reaction is typically carried out under anhydrous conditions to prevent hydrolysis of tosyl chloride and to improve yield.

  • Cooling the reaction mixture during tosyl chloride addition minimizes side reactions and decomposition.

  • The choice of base influences both the reaction rate and yield; triethylamine and DMAP are commonly used bases/activators.

  • Purification is generally achieved by silica gel chromatography, often using a mixture of dichloromethane and methanol as eluents to isolate the pure tosylate.

  • The tosylate product is a versatile intermediate for subsequent nucleophilic substitution reactions due to the good leaving group properties of the tosylate moiety.

Mechanistic Insights and Research Findings

  • The tosylation proceeds via nucleophilic attack of the alcohol oxygen on the sulfonyl chloride, facilitated by the base which scavenges the released HCl.

  • The reaction is generally fast and high yielding, with minimal by-products when conducted under controlled temperatures.

  • Literature reports confirm the robustness of the tosylation of 1,3-dioxan-4-ylmethyl alcohol derivatives, making this a reliable synthetic step in complex organic synthesis.

  • Alternate phase transfer catalysis methods have been reported for related compounds, using quaternary ammonium salts and aqueous base, enabling tosylation under biphasic conditions, but these are less common for this specific substrate.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Core Modifications

Dioxolane-Based Analogues
  • (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (CAS 23735-43-5) Structural Difference: Replaces the six-membered 1,3-dioxane ring with a five-membered 1,3-dioxolane ring. Impact: Enhanced reactivity due to steric and electronic effects from the geminal dimethyl groups on the dioxolane ring .
Bicyclic Derivatives
  • (1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl 4-methylbenzene-1-sulfonate Structural Difference: Incorporates a bicyclo[3.2.1]octane scaffold with an azido group. Impact: The azide group enables bioorthogonal reactions, while the sulfonate retains solubility in polar solvents .
Aromatic Core Analogues
  • (1,3-dioxoisoindol-2-yl) 4-methylbenzenesulfonate (CAS 56530-39-3)
    • Structural Difference : Replaces the dioxane ring with a dioxoisoindole aromatic system.
    • Impact : The aromatic core facilitates π-π stacking interactions, influencing solid-state packing and solubility. The electron-deficient isoindole may alter electrophilic substitution pathways .

Substituent Variations

Sulfonate Group Modifications
  • Methyl 4-methylbenzene-1-sulfonate (PTSM)

    • Difference : Uses a methyl ester instead of the dioxanylmethyl group.
    • Impact : Smaller molecular size improves volatility and biodistribution, making PTSM suitable as a chelating agent in positron emission tomography (PET) imaging .
  • Cyclopropyl 4-methylbenzene-1-sulfonate

    • Difference : Features a strained cyclopropyl group.
    • Impact : The cyclopropane ring’s strain enhances reactivity in ring-opening reactions, useful in synthesizing cyclopropane-containing pharmaceuticals .
Multi-Sulfonate Systems
  • 1-(4-Methylbenzenesulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate Difference: Contains two tosyl groups on a pyrrolidine ring.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate C₁₂H₁₆O₅S 272.32 Six-membered dioxane ring; moderate polarity
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl tosylate C₁₃H₁₈O₅S 286.34 Five-membered dioxolane; steric hindrance from dimethyl groups
Bicyclo[3.2.1]octane derivative C₁₃H₁₅N₃O₆S 341.34 Azide functionality; bicyclic scaffold
PTSM C₈H₁₀O₃S 186.23 Compact structure; high volatility

Biological Activity

1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological properties, including antibacterial and antiproliferative activities, as well as its biochemical mechanisms.

  • IUPAC Name : 1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate
  • CAS Number : 1311313-69-5
  • Molecular Formula : C12H14O4S
  • Molecular Weight : 270.30 g/mol

Antibacterial Activity

Research indicates that derivatives of sulfonates, including 1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate, exhibit significant antibacterial properties. A study focusing on various sulfonate compounds demonstrated that certain structural modifications can enhance their activity against Gram-positive and Gram-negative bacteria.

Key Findings :

  • The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values that suggest potential for further development as an antimicrobial agent .

Antiproliferative Effects

In vitro studies have assessed the antiproliferative effects of sulfonate compounds on various cancer cell lines. The results indicate that 1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate can inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Case Study :
In a recent investigation, the compound was tested alongside other sulfonates for its ability to reduce cell viability in HeLa cells. The IC50 value was determined to be approximately 242 μg/mL, indicating moderate antiproliferative activity .

The biological activity of 1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate may be attributed to its interaction with key cellular pathways:

  • Inhibition of Enzymatic Activity : The sulfonate group can interact with enzymes involved in bacterial cell wall synthesis and cellular metabolism.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to decreased proliferation and increased apoptosis.

Research Findings Summary

Study FocusFindingsReference
Antibacterial ActivityEffective against S. aureus and E. coli
Antiproliferative EffectsIC50 = 242 μg/mL in HeLa cells
MechanismInhibition of key enzymes and potential apoptosis

Q & A

Q. Table 1. Comparative Reactivity of Sulfonate Esters

CompoundHydrolysis Rate (k, s⁻¹)ConditionsReference
1,3-Dioxan-4-ylmethyl sulfonate2.3 × 10⁻⁴pH 7.4, 37°C
Benzyl 4-methylbenzenesulfonate5.1 × 10⁻⁴pH 7.4, 37°C

Q. Table 2. Crystallographic Data

ParameterValue (SC-XRD)Reference
Bond Length (S–O)1.44 ± 0.02 Å
Dihedral Angle (C–S–O–C)87.3°

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate
Reactant of Route 2
Reactant of Route 2
1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate

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